![molecular formula C18H16ClNO3 B4621106 (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol](/img/structure/B4621106.png)
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol
Descripción general
Descripción
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol, also known as CQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ belongs to the class of 4-aminoquinoline compounds and has been used as an antimalarial drug for decades. However, recent research has shown that CQ has a broad range of biological activities beyond its antimalarial properties.
Aplicaciones Científicas De Investigación
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit autophagy and enhance the effectiveness of chemotherapy. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms. In infectious diseases, this compound has been used as an antiviral agent against various viruses, including HIV, Zika, and Ebola.
Mecanismo De Acción
Target of Action
The primary target of (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol is the Monocarboxylate Transporter 4 (MCT4) . MCT4 is a cell membrane transporter protein that plays a crucial role in cellular metabolism, particularly in the transport of lactate across the cell membrane .
Mode of Action
This compound acts as a potent and selective inhibitor of MCT4 . It interacts with the transporter protein, inhibiting the efflux of lactate from the cell . This results in an accumulation of intracellular lactate, which can disrupt the cell’s metabolic processes .
Biochemical Pathways
The inhibition of MCT4 affects the lactate shuttle, a biochemical pathway that involves the transport of lactate and protons across the cell membrane . This pathway is crucial for maintaining cellular pH and energy homeostasis . By inhibiting MCT4, this compound disrupts this balance, potentially leading to cellular dysfunction .
Pharmacokinetics
Its ability to penetrate cells suggests that it may have good bioavailability
Result of Action
The inhibition of lactate efflux by this compound leads to an accumulation of intracellular lactate . This can disrupt cellular metabolism and reduce cellular viability, particularly in cells that express MCT4 . This suggests that the compound could have potential therapeutic applications in conditions where MCT4 is overexpressed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the function of MCT4 and, consequently, the efficacy of the compound Additionally, the stability of the compound could be affected by factors such as temperature and light exposure
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol has several advantages for lab experiments, including its low cost, availability, and well-established safety profile. However, this compound also has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol research. One area of research is the development of this compound derivatives with improved efficacy and safety profiles. Another area of research is the identification of new therapeutic applications for this compound, such as in neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for this compound response.
Propiedades
IUPAC Name |
[2-[2-(5-chloroquinolin-8-yl)oxyethoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-15-7-8-17(18-14(15)5-3-9-20-18)23-11-10-22-16-6-2-1-4-13(16)12-21/h1-9,21H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAILURCVVULXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4621038.png)
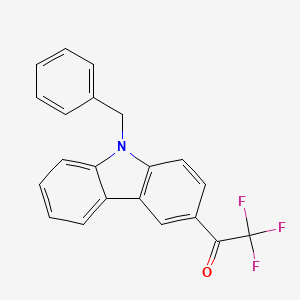
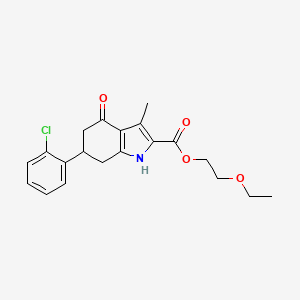
methylene]hydrazino}benzoic acid](/img/structure/B4621065.png)
![(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621070.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4621076.png)
![2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4621080.png)
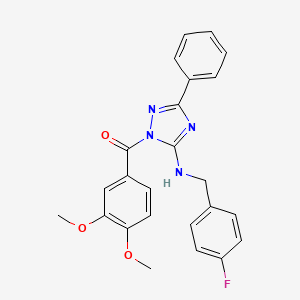

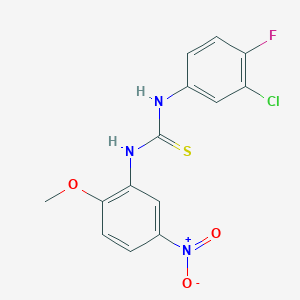
![ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4621120.png)
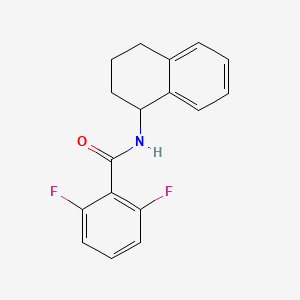
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4621133.png)
